molecular formula C12H19N3 B1419657 [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine CAS No. 1193387-80-2

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B1419657
CAS No.: 1193387-80-2
M. Wt: 205.3 g/mol
InChI Key: ORPXQUBSCPPHOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of microwave-assisted organic synthesis (MAOS), which enhances the efficiency of the reaction . The reaction conditions often include the use of catalysts such as phenylsilane and iron complexes to promote cyclization and reduction processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4,6-dimethyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPXQUBSCPPHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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